Heclin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

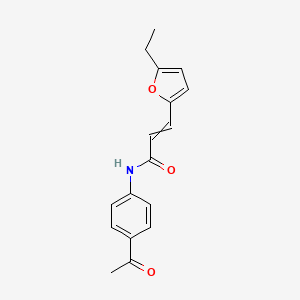

N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-3-15-8-9-16(21-15)10-11-17(20)18-14-6-4-13(5-7-14)12(2)19/h4-11H,3H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTWXRJNCFIDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Heclin's Mechanism of Action on HECT Ligases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Heclin, a small molecule inhibitor of HECT E3 ubiquitin ligases. It is intended for an audience with a strong background in biochemistry, molecular biology, and drug discovery. This document synthesizes publicly available data to offer a detailed understanding of this compound's inhibitory properties, the experimental approaches used to elucidate its mechanism, and its potential as a tool for research and therapeutic development.

Executive Summary

This compound is a selective inhibitor of several members of the HECT (Homologous to the E6AP C-Terminus) family of E3 ubiquitin ligases.[1][2][3][4] Unlike many inhibitors that act as competitive binders at active sites, this compound employs a unique, non-competitive mechanism. It induces a conformational change in the HECT domain, which leads to the oxidation of the catalytic cysteine residue, thereby inhibiting the ubiquitination cascade.[1][2][4][5] This guide will delve into the quantitative aspects of its inhibitory activity, the detailed experimental protocols used to characterize its function, and the signaling pathways it perturbs.

Quantitative Inhibition Data

This compound has been shown to inhibit the autoubiquitination activity of several HECT ligases with IC50 values in the low micromolar range. The inhibitory concentrations for some of the well-characterized HECT ligases are summarized in the table below.

| HECT E3 Ligase | IC50 (μM) | Reference |

| Smurf2 | 6.8 | [1][2][4] |

| Nedd4 | 6.3 | [1][2][4] |

| WWP1 | 6.9 | [1][2][4] |

Mechanism of Action: A Non-Canonical Approach

The ubiquitination process is a multi-step enzymatic cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. HECT E3 ligases are distinct from the more numerous RING E3 ligases in that they form a covalent thioester intermediate with ubiquitin before transferring it to a substrate.

Initial hypotheses suggested that this compound might compete with the E2 enzyme for binding to the HECT domain. However, experimental evidence has refuted this, indicating a more nuanced mechanism.

This compound Does Not Compete with E2 Binding

E2 competition experiments have demonstrated that this compound's inhibitory effect is not overcome by increasing concentrations of the E2 enzyme. This suggests that this compound does not bind to the E2 interaction site on the HECT domain.

Inducing a Conformational Change and Catalytic Cysteine Oxidation

The primary mechanism of this compound's inhibitory action involves inducing a conformational change in the HECT E3 ligase.[1][2][4][5] This structural alteration renders the catalytic cysteine residue within the HECT domain more susceptible to oxidation.[1][2][4][5] Oxidation of this critical cysteine prevents the formation of the thioester bond with ubiquitin, thereby halting the ubiquitination cascade.

The proposed signaling pathway for this compound's mechanism of action is depicted in the following diagram:

Caption: this compound's mechanism of action on HECT ligases.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of biochemical and biophysical assays. Below are detailed, representative protocols for the key experiments.

In Vitro Ubiquitination Assay

This assay is fundamental to assessing the inhibitory effect of this compound on the autoubiquitination activity of a HECT E3 ligase.

Materials:

-

E1 activating enzyme (e.g., human UBE1)

-

E2 conjugating enzyme (e.g., human UbcH5b)

-

Recombinant HECT E3 ligase (e.g., Smurf2, Nedd4, or WWP1)

-

Ubiquitin

-

ATP solution (100 mM)

-

This compound (in DMSO)

-

Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE loading buffer

-

Anti-ubiquitin antibody for Western blotting

Protocol:

-

Prepare a reaction mixture containing E1 enzyme (e.g., 50 nM), E2 enzyme (e.g., 200 nM), and ubiquitin (e.g., 5 µM) in ubiquitination reaction buffer.

-

Add the HECT E3 ligase (e.g., 100 nM) to the reaction mixture.

-

To test the effect of this compound, add the desired concentration of this compound (e.g., in a dose-response from 0.1 to 100 µM). For control reactions, add an equivalent volume of DMSO.

-

Pre-incubate the mixture for 15 minutes at room temperature to allow for this compound binding.

-

Initiate the ubiquitination reaction by adding ATP to a final concentration of 5 mM.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an anti-ubiquitin antibody to visualize the polyubiquitin chains formed on the HECT E3 ligase.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for E2-HECT Interaction

This assay is used to determine if this compound competes with the E2 enzyme for binding to the HECT domain.

Materials:

-

His-tagged HECT E3 ligase

-

GST-tagged E2 enzyme

-

Nickel (Ni)-chelate acceptor beads

-

Glutathione (GST) donor beads

-

This compound (in DMSO)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplate

Protocol:

-

Dilute the His-tagged HECT E3 ligase and GST-tagged E2 enzyme to the desired concentrations in assay buffer.

-

Add the GST-tagged E2 enzyme to the wells of the microplate.

-

Add this compound at various concentrations to the wells. Add DMSO as a control.

-

Add the His-tagged HECT E3 ligase to the wells and incubate for 30 minutes at room temperature to allow for binding.

-

Add the Glutathione donor beads and incubate for 60 minutes at room temperature in the dark.

-

Add the Ni-chelate acceptor beads and incubate for another 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader. A decrease in signal in the presence of a compound would indicate displacement of the E2 from the HECT domain.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to probe protein conformational dynamics in solution. It is used to identify changes in the HECT ligase structure upon this compound binding.

Materials:

-

Recombinant HECT E3 ligase

-

This compound (in DMSO)

-

Deuterium oxide (D2O)

-

Quenching buffer (e.g., 0.1% TFA in H2O, pH 2.5)

-

Pepsin column

-

LC-MS/MS system

Protocol:

-

Incubate the HECT E3 ligase with or without this compound for 30 minutes at room temperature.

-

Initiate the hydrogen-deuterium exchange by diluting the protein solution into a D2O-containing buffer.

-

Allow the exchange to proceed for various time points (e.g., 10s, 1 min, 10 min, 1h).

-

Quench the exchange reaction by adding ice-cold quenching buffer, which lowers the pH to ~2.5.

-

Immediately inject the quenched sample onto an online pepsin column for digestion at a low temperature (e.g., 4°C).

-

Separate the resulting peptides by reverse-phase chromatography and analyze them by mass spectrometry.

-

Compare the deuterium uptake of peptides from the this compound-treated and untreated HECT ligase. Regions with altered deuterium uptake indicate conformational changes induced by this compound binding.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow of the experiments used to characterize this compound's mechanism of action.

Caption: Logical workflow of experiments.

Conclusion and Future Directions

This compound represents a valuable tool for studying the biology of HECT E3 ligases. Its unique mechanism of action, which involves inducing a conformational change leading to the oxidation of the catalytic cysteine, sets it apart from traditional competitive inhibitors. The experimental approaches detailed in this guide provide a robust framework for identifying and characterizing similar allosteric inhibitors of enzymes.

Future research in this area could focus on several key aspects:

-

Structural Studies: Obtaining a high-resolution co-crystal structure of this compound bound to a HECT domain would provide definitive evidence for the induced conformational change and guide the design of more potent and specific inhibitors.

-

Specificity Profiling: A comprehensive screen of this compound against a wider panel of HECT ligases would provide a more complete picture of its selectivity.

-

Medicinal Chemistry Optimization: The this compound scaffold could serve as a starting point for medicinal chemistry efforts to improve its potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.

By providing a detailed understanding of this compound's mechanism of action and the experimental methodologies used to study it, this technical guide aims to facilitate further research and development in the exciting field of HECT ligase inhibition.

References

- 1. pnas.org [pnas.org]

- 2. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 | eLife [elifesciences.org]

- 3. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tribioscience.com [tribioscience.com]

- 5. pnas.org [pnas.org]

An In-depth Technical Guide to the Function of Heclin in Ubiquitination

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The ubiquitin-proteasome system is a critical regulator of cellular protein homeostasis and signaling, with E3 ubiquitin ligases conferring substrate specificity. The HECT (Homologous to E6AP C-terminus) domain family of E3 ligases represents a significant class of these enzymes, often implicated in pathologies such as cancer and neurodegenerative disorders. The development of specific inhibitors for these enzymes has been challenging. This document provides a comprehensive technical overview of Heclin, a small molecule inhibitor that selectively targets HECT-type E3 ubiquitin ligases. We will detail its mechanism of action, summarize its inhibitory activity, provide relevant experimental protocols, and illustrate its effects on key signaling pathways.

Introduction to the HECT E3 Ubiquitin Ligase Family

Ubiquitination is a post-translational modification wherein ubiquitin, a 76-amino acid protein, is covalently attached to substrate proteins. This process is orchestrated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1] The E3 ligase is the primary determinant of substrate specificity.

There are two main classes of E3 ligases: RING (Really Interesting New Gene) and HECT.[1]

-

RING E3s act as scaffolds, facilitating the direct transfer of ubiquitin from the E2 to the substrate.[2]

-

HECT E3s function differently, involving a two-step mechanism. They first accept ubiquitin from the E2 onto a catalytic cysteine residue within their C-terminal HECT domain, forming a transient E3-ubiquitin thioester intermediate. Subsequently, ubiquitin is transferred from the E3 to the substrate.[1][3][4]

The human genome encodes approximately 28 HECT E3 ligases, which regulate a vast array of cellular processes, making them attractive but challenging therapeutic targets.[5][6]

This compound: A Selective HECT E3 Ligase Inhibitor

This compound was identified from a screen for small molecules that could displace a bicyclic peptide inhibitor from the HECT domain of Smurf2.[5][6][7] It serves as a valuable tool for distinguishing between HECT- and RING-mediated ubiquitination events in cellular and in vitro systems.[8][9]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | N-(4-Acetylphenyl)-3-(5-ethyl-2-furanyl)-2-propenamide | [10][11] |

| Molecular Formula | C₁₇H₁₇NO₃ | [11][12] |

| Molecular Weight | 283.32 g/mol | [10][12] |

| CAS Number | 890605-54-6 | [11][12] |

| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol | [10][12] |

Quantitative Inhibitory Activity

This compound demonstrates inhibitory activity against several members of the Nedd4 subfamily of HECT E3 ligases with IC₅₀ values in the low micromolar range. It is selective for HECT ligases and does not inhibit the RING domain ligase Mdm2.[2][5]

| Target E3 Ligase | IC₅₀ (µM) | Assay Type | Reference |

| Smurf2 | 6.8 | In vitro autoubiquitination | [11][13][14] |

| Nedd4 | 6.3 | In vitro autoubiquitination | [10][12][13] |

| WWP1 | 6.9 | In vitro autoubiquitination | [10][12][13] |

| Smurf2 (cellular) | 9.0 | Cellular autoubiquitination (HEK293) | [2][11] |

| HEK293 Cells | 45.0 | Cytotoxicity (24h exposure) | [5][11] |

Mechanism of Action

Unlike inhibitors that competitively block the E2-binding site, this compound employs a distinct mechanism.[5] Experimental evidence indicates that this compound does not prevent the binding of the E2 enzyme to the HECT domain.[2][5] Instead, it induces a conformational change in the HECT domain that renders the catalytic cysteine more susceptible to oxidation.[5][6][15] This oxidation prevents the formation of the crucial E3-ubiquitin thioester intermediate, thereby halting the ubiquitination cascade.[7] This inhibition is reversible, as activity can be restored by treatment with a reducing agent.[7]

Cellular Effects and Applications

This compound is cell-permeable and has been shown to inhibit HECT ligase activity in cellular contexts. For instance, it effectively reduces the ubiquitination of Dishevelled 2 (Dvl2) in HEK293 cells expressing Smurf2, Nedd4, or WWP2.[11] It also prevents the accumulation of additional ubiquitin molecules on fusion proteins that are targeted by multiple HECT ligases, including HUWE1.[5]

Due to its selectivity for HECT-type ligases over RING-type ligases, this compound is a valuable chemical probe to dissect complex ubiquitination pathways and determine the class of E3 ligase responsible for a specific biological event.[8][9] However, prolonged exposure (e.g., 24 hours) to this compound leads to cytotoxicity in growing cells, suggesting that HECT ligase activity is essential for mammalian cell viability.[5][6]

Case Study: HUWE1-Mediated Ubiquitination

HUWE1 (also known as MULE or ARF-BP1) is a large and essential HECT E3 ligase that regulates key cellular proteins involved in stress response, apoptosis, and cell cycle control.[16][17] Notable substrates of HUWE1 include the anti-apoptotic protein Mcl-1 and the tumor suppressor p53.[16] By catalyzing the ubiquitination and subsequent proteasomal degradation of Mcl-1, HUWE1 plays a crucial role in apoptosis.[18][19] As a broad HECT E3 ligase inhibitor, this compound can be used as a tool to study pathways regulated by HUWE1.[5] Inhibition of HUWE1 by this compound would be expected to stabilize Mcl-1 levels, thereby promoting cell survival.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor function. Below are representative protocols for key experiments.

In Vitro HECT E3 Ligase Autoubiquitination Assay

This assay measures the ability of a HECT E3 ligase to ubiquitinate itself in a reconstituted system and assesses the dose-dependent effect of an inhibitor like this compound.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing 50 nM E1 enzyme, 200 nM E2 enzyme, 200 nM of the purified HECT E3 ligase, 5 µM biotinylated ubiquitin in reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

-

Inhibitor Addition: Add this compound (dissolved in DMSO) to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is constant across all reactions (e.g., 1%). Use a DMSO-only control.

-

Initiation: Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubation: Incubate the reaction at 37°C for 60 minutes.

-

Termination: Stop the reaction by adding 4x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

-

Western Blotting: Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Block the membrane and probe with streptavidin conjugated to horseradish peroxidase (HRP) to detect polyubiquitin chains. Visualize using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the intensity of the high-molecular-weight smear corresponding to the autoubiquitinated E3 ligase. Plot the percentage of inhibition against this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular Ubiquitination Assay (Ni-NTA Pulldown)

This protocol assesses the effect of this compound on the ubiquitination of a specific substrate protein within cultured cells.

Methodology:

-

Transfection: Co-transfect HEK293T cells with plasmids encoding the substrate protein (e.g., Flag-Dvl2), the specific HECT E3 ligase (e.g., Smurf2), and His-tagged ubiquitin.

-

This compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 4-6 hours.

-

Proteasome Inhibition: Add a proteasome inhibitor (e.g., 20 µM MG132) for the final 4 hours of treatment to allow ubiquitinated proteins to accumulate.

-

Cell Lysis: Harvest and lyse the cells under denaturing conditions (e.g., 8 M urea) to disrupt protein-protein interactions.

-

Pulldown: Incubate the cleared cell lysates with Ni-NTA agarose beads to capture His-tagged ubiquitinated proteins.

-

Washing: Wash the beads extensively with denaturing buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an antibody against the substrate protein (e.g., anti-Flag). The presence of a high-molecular-weight smear indicates ubiquitination of the substrate. Compare the intensity of the smear between DMSO and this compound-treated samples to determine the inhibitor's effect.

Conclusion and Future Perspectives

This compound is a pioneering small molecule inhibitor that selectively targets HECT E3 ubiquitin ligases. Its unique mechanism of inducing oxidative inactivation of the catalytic cysteine, rather than competing for E2 binding, distinguishes it from other potential inhibitory strategies.[2][5][6] It serves as an indispensable research tool for validating the involvement of HECT E3 ligases in various cellular pathways and for distinguishing their activity from that of RING E3 ligases.[8]

For therapeutic development, challenges remain. The broad specificity of this compound against multiple HECT ligases could lead to off-target effects, given the essential roles these enzymes play.[2][5] Furthermore, its chemical structure, containing a potentially metabolically labile furan ring, may require medicinal chemistry optimization for in vivo applications.[2] Future efforts will likely focus on developing second-generation inhibitors with improved specificity for individual HECT E3 ligases and enhanced drug-like properties, building upon the foundational knowledge gained from studying this compound.

References

- 1. zider.free.fr [zider.free.fr]

- 2. Developing Small‐Molecule Inhibitors of HECT‐Type Ubiquitin Ligases for Therapeutic Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of ubiquitin ligation and lysine prioritization by a HECT E3 | eLife [elifesciences.org]

- 4. 图书馆电子资源远程访问云系统 [evpn.library.nenu.edu.cn]

- 5. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. astorscientific.us [astorscientific.us]

- 9. researchgate.net [researchgate.net]

- 10. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 11. caymanchem.com [caymanchem.com]

- 12. rndsystems.com [rndsystems.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. tribioscience.com [tribioscience.com]

- 16. Solenoid architecture of HUWE1 contributes to ligase activity and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The giant E3 ligase HUWE1 is linked to tumorigenesis, spermatogenesis, intellectual disability, and inflammatory diseases [frontiersin.org]

- 18. Ubiquitination and deubiquitination of MCL1 in cancer: deciphering chemoresistance mechanisms and providing potential therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mcl-1 Ubiquitination: Unique Regulation of an Essential Survival Protein - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Heclin: A Technical Guide to a Novel HECT E3 Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heclin is a pioneering small molecule inhibitor of HECT (Homologous to E6AP C-terminus) E3 ubiquitin ligases, a class of enzymes crucial for cellular protein regulation and implicated in various diseases.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental protocols in the development of this compound. It is intended to serve as a comprehensive resource for researchers in ubiquitination and drug discovery.

Introduction to HECT E3 Ligases

The ubiquitin-proteasome system is a major pathway for protein degradation and signaling in eukaryotic cells. Within this system, E3 ubiquitin ligases confer substrate specificity. The HECT domain-containing E3 ligases are characterized by a conserved C-terminal HECT domain that transiently forms a thioester bond with ubiquitin before transferring it to a substrate protein.[1] Dysregulation of HECT E3 ligases is associated with numerous pathologies, making them attractive therapeutic targets.[3]

The Discovery of this compound: A Multi-Step Approach

The identification of this compound was the result of a systematic screening process designed to find inhibitors of the HECT E3 ligase Smurf2.[1]

Initial Screening with Bicyclic Peptides

The initial phase involved the use of phage display to identify bicyclic peptides that could bind to and inhibit the HECT domain of Smurf2.[1] These peptides were found to target the E2 ubiquitin-conjugating enzyme binding site on the HECT domain, acting as competitive inhibitors.[1]

High-Throughput Screening for Small Molecule Inhibitors

An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was subsequently developed to identify small molecules that could displace the inhibitory bicyclic peptide from the Smurf2 HECT domain.[1] This high-throughput screen of approximately 17,500 compounds led to the identification of a promising hit, which after structural optimization, yielded this compound.[1]

Quantitative Data: Inhibitory Activity of this compound

This compound demonstrated inhibitory activity against several members of the Nedd4 family of HECT E3 ligases in in vitro ubiquitination assays.[1]

| HECT E3 Ligase | IC50 (µM) |

| Nedd4 | 6.3 |

| Smurf2 | 6.8 |

| WWP1 | 6.9 |

Table 1: In vitro inhibitory activity of this compound against various HECT E3 ligases. Data from Mund et al., 2014.[1]

In cell-based assays using HEK293 cells, this compound was shown to inhibit the autoubiquitination of the Smurf2 HECT domain with an apparent IC50 of 9 µM.[1]

Mechanism of Action: A Novel Allosteric Approach

Contrary to the initial bicyclic peptide inhibitors, this compound does not act as a competitive inhibitor of E2 binding.[1] Instead, it employs a novel allosteric mechanism.

This compound induces a conformational change in the HECT domain, which in turn renders the active site cysteine more susceptible to oxidation.[1][3] This oxidation event inactivates the enzyme, preventing the transfer of ubiquitin to its substrates. This unique mechanism confers a degree of selectivity for HECT ligases over RING finger E3 ligases.

Experimental Protocols

AlphaScreen Assay for Smurf2 HECT Domain Inhibitors

This protocol describes the high-throughput screening assay used to identify small molecules that disrupt the interaction between a biotinylated bicyclic peptide and the GST-tagged Smurf2 HECT domain.

Materials:

-

GST-tagged Smurf2 HECT domain

-

Biotinylated inhibitory bicyclic peptide

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-GST Acceptor beads (PerkinElmer)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well white opaque microplates

-

Compound library dissolved in DMSO

Procedure:

-

Prepare a mixture of GST-Smurf2 HECT domain and biotinylated bicyclic peptide in assay buffer.

-

Add the compound from the library or DMSO (control) to the wells of the microplate.

-

Add the protein-peptide mixture to the wells.

-

Incubate at room temperature for 30 minutes.

-

Add a suspension of anti-GST Acceptor beads and incubate in the dark for 60 minutes.

-

Add a suspension of Streptavidin-coated Donor beads and incubate in the dark for 60 minutes.

-

Read the plate on an EnVision plate reader (PerkinElmer) with excitation at 680 nm and emission detection between 520-620 nm.

-

A decrease in the AlphaScreen signal indicates displacement of the biotinylated peptide from the Smurf2 HECT domain by the test compound.

In Vitro HECT Ubiquitination Assay (ELISA)

This enzyme-linked immunosorbent assay (ELISA) is used to determine the IC50 values of inhibitors against HECT E3 ligase auto-ubiquitination.

Materials:

-

Recombinant HECT E3 ligase (e.g., Nedd4, Smurf2, WWP1)

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., UbcH5)

-

Biotinylated ubiquitin

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Streptavidin-coated microplates

-

Anti-HECT E3 ligase antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

Procedure:

-

Coat the wells of a microplate with an antibody against the HECT E3 ligase.

-

Block the wells with a suitable blocking buffer.

-

In a separate tube, prepare the ubiquitination reaction mixture containing E1, E2, biotinylated ubiquitin, ATP, and the HECT E3 ligase in assay buffer.

-

Add varying concentrations of this compound or DMSO (control) to the reaction mixtures.

-

Incubate the reactions at 37°C for 60 minutes.

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixtures to the antibody-coated plate and incubate to capture the HECT E3 ligase.

-

Wash the plate and add streptavidin-HRP to detect the biotinylated ubiquitin attached to the captured E3 ligase.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate the IC50 value from the dose-response curve.

In Vivo Ubiquitination Assay in HEK293 Cells

This cell-based assay is used to assess the ability of this compound to inhibit HECT E3 ligase activity within a cellular context.

Materials:

-

HEK293 cells

-

Expression vector for a tagged HECT domain (e.g., GFP-Smurf2 HECT)

-

Expression vector for His-tagged ubiquitin

-

Transfection reagent

-

Cell lysis buffer (e.g., RIPA buffer)

-

Ni-NTA agarose beads

-

SDS-PAGE and Western blotting reagents

-

Antibodies against the tag on the HECT domain (e.g., anti-GFP) and ubiquitin.

Procedure:

-

Co-transfect HEK293 cells with plasmids encoding the tagged HECT domain and His-tagged ubiquitin.

-

After 24-48 hours, treat the cells with various concentrations of this compound or DMSO (control) for a specified time (e.g., 4 hours).

-

Lyse the cells in a denaturing buffer containing urea to disrupt protein-protein interactions.

-

Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Wash the beads extensively.

-

Elute the bound proteins.

-

Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the tag of the HECT domain to detect its ubiquitinated forms. A decrease in the ubiquitination signal in this compound-treated cells indicates inhibition.

Visualizations

References

Heclin's Role in the Ubiquitin-Proteasome Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome pathway is a critical cellular process responsible for protein degradation and regulation of numerous signaling pathways. Its dysregulation is implicated in a variety of diseases, including cancer, making it a prime target for therapeutic intervention. E3 ubiquitin ligases, which confer substrate specificity to the pathway, are of particular interest. This technical guide provides an in-depth overview of Heclin, a small molecule inhibitor of the HECT (Homologous to the E6AP C-terminus) family of E3 ubiquitin ligases. We will delve into its mechanism of action, its effects on key signaling pathways through the inhibition of Nedd4, Smurf2, and WWP1, and provide detailed experimental protocols for its characterization.

Introduction to the Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is a highly regulated and essential mechanism for protein degradation in eukaryotic cells. The process involves the covalent attachment of a small regulatory protein, ubiquitin, to a substrate protein, marking it for degradation by the 26S proteasome. This process is mediated by a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

-

E3 Ubiquitin Ligase: Recognizes the specific substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate.

There are two main classes of E3 ligases: RING (Really Interesting New Gene) finger domain-containing E3s and HECT (Homologous to the E6AP C-terminus) domain-containing E3s. RING E3s act as scaffolds, bringing the E2-ubiquitin conjugate and the substrate into close proximity, while HECT E3s form a transient thioester intermediate with ubiquitin before transferring it to the substrate.

This compound: A Selective HECT E3 Ligase Inhibitor

This compound is a small molecule that has been identified as a selective inhibitor of HECT E3 ubiquitin ligases. It exhibits inhibitory activity against several members of the Nedd4 family of HECT E3 ligases, including Nedd4, Smurf2, and WWP1. This compound is noted for its selectivity for HECT-mediated ubiquitination over RING-mediated ubiquitination.

Mechanism of Action

Unlike inhibitors that compete for the E2 binding site, this compound employs a unique mechanism of action. It induces a conformational change in the HECT domain of the E3 ligase. This conformational change leads to the oxidation of the active site cysteine residue within the HECT domain, thereby inhibiting the catalytic activity of the enzyme. This allosteric mechanism of inhibition makes HECT domains "druggable" targets for therapeutic development.

Quantitative Data

The inhibitory activity of this compound against various HECT E3 ligases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| HECT E3 Ligase | IC50 (µM) | Reference(s) |

| Nedd4 | 6.3 | |

| Smurf2 | 6.8 | |

| WWP1 | 6.9 |

Impact on Signaling Pathways

By inhibiting Nedd4, Smurf2, and WWP1, this compound can modulate a multitude of cellular signaling pathways that are critical in both normal physiology and disease states, particularly in cancer.

Nedd4-1 and PTEN Signaling

Nedd4-1 is a well-characterized E3 ligase that plays a significant role in tumorigenesis. One of its key substrates is the tumor suppressor PTEN (Phosphatase and tensin homolog). Nedd4-1-mediated ubiquitination of PTEN leads to its degradation, thereby promoting the activation of the pro-survival PI3K/Akt signaling pathway. By inhibiting Nedd4-1, this compound can prevent PTEN degradation, leading to the suppression of PI3K/Akt signaling and potentially inducing apoptosis in cancer cells.

Smurf2 in TGF-β and Wnt Signaling

Smurf2 is a key regulator of the Transforming Growth Factor-beta (TGF-β) and Wnt signaling pathways, both of which are crucial in development and cancer. In the TGF-β pathway, Smurf2, in complex with the inhibitory Smad7, targets the TGF-β receptor and the receptor-regulated Smads (R-Smads) for degradation, thereby attenuating signaling. In the context of Wnt signaling, Smurf2 can be activated by Dishevelled (DVL) and subsequently ubiquitinates components of the planar cell polarity (PCP) pathway. This compound's inhibition of Smurf2 can therefore lead to the modulation of these critical signaling cascades.

Foundational Research on Heclin and the HECT Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the Homologous to E6AP C-terminus (HECT) domain and Heclin, a small molecule inhibitor of HECT E3 ubiquitin ligases. This document consolidates key findings on the structure, function, and regulation of the HECT domain, details the mechanism of action of this compound, and provides comprehensive experimental protocols and quantitative data to support further research and drug development efforts in this area.

The HECT Domain: A Key Player in Ubiquitination

The HECT domain is a structurally conserved region of approximately 350 amino acids found at the C-terminus of a major class of E3 ubiquitin ligases.[1] These enzymes play a critical role in the ubiquitin-proteasome system by catalyzing the final step of ubiquitin transfer to substrate proteins, thereby regulating a vast array of cellular processes.

Structure and Catalytic Mechanism

The HECT domain is characterized by a bi-lobed structure, consisting of a larger N-terminal lobe (N-lobe) and a smaller C-terminal lobe (C-lobe) connected by a flexible hinge region. The N-lobe is primarily responsible for binding the ubiquitin-charged E2 conjugating enzyme, while the C-lobe contains a conserved catalytic cysteine residue essential for the ubiquitination reaction.

The catalytic cycle of a HECT E3 ligase involves a two-step mechanism:

-

Transthiolation: The HECT E3 ligase first accepts ubiquitin from an E2 enzyme, forming a high-energy thioester bond between the catalytic cysteine of the HECT domain and the C-terminus of ubiquitin.

-

Substrate Ubiquitination: The ubiquitin is then transferred from the catalytic cysteine to a lysine residue on the target substrate protein.

Classification of HECT E3 Ligases

Based on the domain architecture of their N-terminal regions, the 28 known human HECT E3 ligases are broadly classified into three main subfamilies:

-

NEDD4 (Neuronal Precursor Cell-Expressed Developmentally Downregulated 4) Family: This is the largest and best-characterized subfamily, whose members typically contain an N-terminal C2 domain and multiple WW domains that are involved in substrate recognition.

-

HERC (HECT and RCC1 domain-containing) Family: Members of this family are characterized by the presence of one or more Regulator of Chromosome Condensation 1 (RCC1)-like domains.

-

Other HECTs: This group includes HECT E3 ligases that do not fit into the NEDD4 or HERC subfamilies based on their N-terminal domain composition.

This compound: A Small Molecule Inhibitor of HECT E3 Ligases

This compound is a small molecule that has been identified as a potent and selective inhibitor of HECT E3 ubiquitin ligases.[2][3] It serves as a valuable chemical probe for studying the cellular functions of these enzymes and represents a promising starting point for the development of novel therapeutics targeting diseases associated with dysregulated HECT E3 ligase activity.

Mechanism of Action

Unlike competitive inhibitors that block the E2 binding site, this compound employs a distinct mechanism of action.[3] In vitro studies have shown that this compound does not prevent the interaction between the HECT domain and the E2 enzyme.[4] Instead, it is proposed to induce a conformational change in the HECT domain, leading to the oxidation of the active site cysteine residue.[4] This modification renders the enzyme catalytically inactive, thereby inhibiting the ubiquitination of substrate proteins.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound against several members of the NEDD4 subfamily of HECT E3 ligases.

| HECT E3 Ligase | IC50 (µM) | Assay Type | Reference |

| Nedd4 | 6.3 | In vitro auto-ubiquitination | [1][5] |

| Smurf2 | 6.8 | In vitro auto-ubiquitination | [1][5] |

| WWP1 | 6.9 | In vitro auto-ubiquitination | [1][5] |

| Smurf2 (in cells) | 9 | Cellular auto-ubiquitination | [2] |

| Cytotoxicity (HEK293) | 45 | Cell viability assay | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of HECT E3 ligases and their inhibitors.

In Vitro HECT E3 Ligase Auto-Ubiquitination Assay

This assay measures the ability of a HECT E3 ligase to ubiquitinate itself, a common characteristic of this enzyme class.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human HECT E3 ligase (e.g., Nedd4, Smurf2)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound or other inhibitors dissolved in DMSO

-

SDS-PAGE gels and Western blotting reagents

-

Anti-ubiquitin antibody

Protocol:

-

Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ubiquitin, and the HECT E3 ligase in ubiquitination reaction buffer.

-

Add this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C or 37°C for 60-90 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitin chains.

-

Visualize the results using a suitable detection method (e.g., chemiluminescence).

Fluorescence Polarization (FP) Assay for E2-HECT Interaction

This assay can be used to assess whether an inhibitor directly competes with the E2 enzyme for binding to the HECT domain.

Materials:

-

Fluorescently labeled E2 enzyme (e.g., with FITC or a similar fluorophore)

-

Recombinant HECT domain

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

This compound or other test compounds

-

Microplate reader capable of measuring fluorescence polarization

Protocol:

-

In a microplate, add a fixed concentration of the fluorescently labeled E2 enzyme.

-

Add increasing concentrations of the HECT domain to the wells.

-

In a separate set of wells, pre-incubate the HECT domain with this compound or a test compound before adding the fluorescently labeled E2.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization in each well using the microplate reader.

-

An increase in polarization indicates binding of the E2 to the HECT domain. A lack of change in polarization in the presence of an inhibitor suggests it does not compete for the E2 binding site.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS can be employed to map the binding site of an inhibitor on the HECT domain and to characterize conformational changes induced upon binding.

Materials:

-

Recombinant HECT domain

-

This compound or other ligands

-

Deuterium oxide (D2O)

-

Quenching buffer (e.g., low pH and temperature)

-

Pepsin or other acid-stable protease

-

LC-MS/MS system

Protocol:

-

Incubate the HECT domain in the presence and absence of this compound.

-

Initiate the hydrogen-deuterium exchange by diluting the protein-ligand complex into a D2O-based buffer for various time points.

-

Quench the exchange reaction by adding a low pH and low-temperature quenching buffer.

-

Digest the protein into peptides using an immobilized pepsin column.

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the peptides by mass spectrometry to determine the extent of deuterium incorporation.

-

Compare the deuterium uptake patterns of the HECT domain in the presence and absence of this compound to identify regions of altered solvent accessibility, indicating binding or conformational changes.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving HECT E3 Ligases

HECT E3 ligases are integral components of numerous signaling pathways, including the Wnt and Transforming Growth Factor-beta (TGF-β) pathways.

Experimental Workflow for HECT E3 Ligase Inhibitor Screening

The following diagram illustrates a typical high-throughput screening workflow for identifying novel inhibitors of HECT E3 ligases.

References

Preliminary Investigation of Heclin's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heclin is a small molecule inhibitor identified as a potent and selective antagonist of HECT (Homologous to the E6AP C-terminus) domain-containing E3 ubiquitin ligases. Unlike many E3 ligase inhibitors that target the E2 binding site, this compound employs a unique mechanism of action. It induces a conformational change within the HECT domain, leading to the oxidation of the catalytic cysteine residue, thereby abrogating the ligase's ability to transfer ubiquitin to its substrates.[1][2] This distinct mechanism makes this compound a valuable tool for studying HECT-mediated ubiquitination and a promising starting point for the development of novel therapeutics targeting diseases driven by aberrant HECT ligase activity. This guide provides a comprehensive overview of the preliminary biological activities of this compound, including its inhibitory profile, mechanism of action, and effects on cellular viability.

Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity

This compound has been demonstrated to inhibit several members of the Nedd4 family of HECT E3 ubiquitin ligases with micromolar potency. Furthermore, it exhibits cytotoxic effects in human embryonic kidney 293 (HEK293) cells, consistent with the essential role of HECT ligases in maintaining cellular homeostasis.[1][2]

| Target Enzyme/Cell Line | IC50 Value (µM) | Assay Type | Notes | Reference |

| Nedd4 | 6.3 | In vitro auto-ubiquitination | Inhibition of the catalytic activity of the isolated HECT domain. | [3][4][5][6] |

| Smurf2 | 6.8 | In vitro auto-ubiquitination | Inhibition of the catalytic activity of the isolated HECT domain. | [3][4][5][6] |

| WWP1 | 6.9 | In vitro auto-ubiquitination | Inhibition of the catalytic activity of the isolated HECT domain. | [3][4][5][6] |

| Smurf2 | 9 | In vivo auto-ubiquitination | Inhibition of Smurf2 auto-ubiquitination in HEK293 cells. | [6][7] |

| HEK293 cells | 45 | Cell Viability | Cytotoxicity after 24 hours of exposure. | [6] |

Mechanism of Action: A Novel Approach to HECT Ligase Inhibition

This compound's mechanism of action distinguishes it from competitive inhibitors. Experimental evidence indicates that this compound does not block the binding of the E2 ubiquitin-conjugating enzyme to the HECT domain.[1] Instead, it induces a conformational shift in the HECT domain, which renders the active site cysteine susceptible to oxidation.[1][8] This oxidative modification inactivates the enzyme, preventing the transfer of ubiquitin from the E2 to the substrate.

Figure 1: this compound's non-competitive mechanism of HECT E3 ligase inhibition.

Signaling Pathways Targeted by this compound

By inhibiting Nedd4, Smurf2, and WWP1, this compound has the potential to modulate a multitude of signaling pathways critical to cell growth, differentiation, and homeostasis.

Nedd4-Regulated Pathways

Nedd4 is a key regulator of several oncogenic pathways, including the PTEN/AKT, Notch, and Hedgehog signaling cascades.[1][5] Its inhibition by this compound could therefore have anti-tumor effects.

References

- 1. NEDD4: A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. Unraveling the Potential Role of NEDD4-like E3 Ligases in Cancer [mdpi.com]

- 6. Frontiers | Portrait of WWP1: the current state in human cancer [frontiersin.org]

- 7. Activity of Smurf2 Ubiquitin Ligase Is Regulated by the Wnt Pathway Protein Dishevelled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WWP1: a versatile ubiquitin E3 ligase in signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]

Heclin's Impact on Protein Degradation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heclin is a selective small molecule inhibitor of HECT (Homologous to the E6-AP Carboxyl Terminus) E3 ubiquitin ligases, a critical class of enzymes in the ubiquitin-proteasome system that governs protein degradation and cellular signaling. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on protein degradation pathways, and detailed experimental protocols for its study. By inducing a conformational change in the HECT domain and promoting the oxidation of the active site cysteine, this compound effectively inhibits the ubiquitination and subsequent degradation of target substrates. This guide will delve into the specific effects of this compound on key HECT E3 ligases—Nedd4, Smurf2, and WWP1—and explore the downstream consequences, including the induction of apoptosis. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate cellular processes and as a potential starting point for therapeutic development.

Introduction to this compound and HECT E3 Ligases

The ubiquitin-proteasome system (UPS) is a highly regulated and essential cellular process responsible for the degradation of the majority of intracellular proteins. The specificity of this system is primarily determined by E3 ubiquitin ligases, which recognize specific substrates and catalyze the transfer of ubiquitin to them. HECT E3 ligases represent a major family of these enzymes, characterized by a conserved C-terminal HECT domain that transiently accepts ubiquitin from an E2 conjugating enzyme before transferring it to a substrate.

This compound has been identified as a potent and selective inhibitor of a subset of HECT E3 ligases. Unlike many inhibitors that target the active site directly, this compound employs a unique mechanism of action. It does not block the binding of the E2 enzyme but instead induces a conformational change within the HECT domain. This alteration leads to the oxidation of the crucial active site cysteine residue, rendering the enzyme catalytically inactive. This targeted inhibition makes this compound a valuable tool for dissecting the roles of specific HECT E3 ligases in various cellular pathways.

Quantitative Data on this compound's Inhibitory Activity

This compound exhibits potent inhibitory activity against several members of the Nedd4 family of HECT E3 ligases. The following table summarizes the key quantitative data regarding its efficacy.

| E3 Ligase Target | IC50 (μM) | Substrate(s) Affected (Qualitative) | Reference(s) |

| Nedd4 | 6.3 | Dvl2, Ndfip2 | |

| Smurf2 | 6.8 | Dvl2, Ndfip2, Smad1 | |

| WWP1 | 6.9 | Dvl2, Ndfip2 |

Table 1: Summary of this compound's Inhibitory Potency against HECT E3 Ligases.

The inhibitory concentrations (IC50) were determined through in vitro ubiquitination assays. The effect of this compound on the ubiquitination of substrates such as Dishevelled-2 (Dvl2) and Nedd4 Family-Interacting Protein 2 (Ndfip2) has been demonstrated through cell-based assays, showing a clear reduction in their ubiquitination levels upon this compound treatment.

Signaling Pathways Modulated by this compound

By inhibiting Nedd4, Smurf2, and WWP1, this compound disrupts the normal degradation of their respective substrates, leading to the modulation of several critical signaling pathways.

HECT E3 Ligase Ubiquitination Pathway

The fundamental pathway inhibited by this compound is the HECT E3 ligase-mediated ubiquitination cascade. The following diagram illustrates the key steps and the point of this compound's intervention.

This compound-Induced Apoptosis Pathways

Inhibition of Nedd4, Smurf2, and WWP1 by this compound has been shown to induce apoptosis in certain cell lines, such as HEK293. This is likely due to the stabilization of pro-apoptotic substrates or the disruption of anti-apoptotic signaling pathways normally regulated by these E3 ligases. The following diagrams illustrate the putative apoptotic signaling pathways affected by this compound's inhibition of each respective E3 ligase.

Inhibition of Nedd4 can lead to the accumulation of the tumor suppressor PTEN and modulation of the Notch signaling pathway, both of which can influence apoptosis.

Inhibition of Smurf2 can affect the TGF-β/Smad signaling pathway and lead to the stabilization of the tumor suppressor p53, ultimately promoting apoptosis.

Inhibition of WWP1 can lead to the stabilization of p53 and the activation of effector caspases, driving the apoptotic process.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro HECT E3 Ligase Ubiquitination Assay

This assay measures the ability of a HECT E3 ligase to auto-ubiquitinate or ubiquitinate a substrate in a test tube.

Workflow Diagram:

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following components on ice to a final volume of 20-30 µL:

-

Ubiquitin Activating Enzyme (E1): ~50-100 nM

-

Ubiquitin-Conjugating Enzyme (E2) (e.g., UBE2D2): ~200-500 nM

-

Recombinant HECT E3 ligase (e.g., Nedd4, Smurf2, or WWP1): ~100-500 nM

-

Ubiquitin: ~5-10 µM

-

ATP: 2-5 mM

-

Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Substrate protein (if not assaying auto-ubiquitination)

-

This compound (at desired concentrations) or DMSO (vehicle control)

-

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reaction mixture at 37°C for 30-90 minutes.

-

Termination: Stop the reaction by adding 4x SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

-

Analysis: Boil the samples at 95-100°C for 5-10 minutes. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Detection: Probe the membrane with a primary antibody specific for ubiquitin or the substrate of interest, followed by an appropriate HRP-conjugated secondary antibody. Visualize the ubiquitinated protein bands using a chemiluminescence detection system. A ladder of higher molecular weight bands indicates polyubiquitination.

AlphaScreen Assay for HECT Ligase Inhibitor Screening

This high-throughput screening assay is used to identify compounds that disrupt the interaction between a HECT E3 ligase and a binding partner (e.g., a bicyclic peptide as in the discovery of this compound).

Workflow Diagram:

Specificity of Heclin for Nedd4 Family Ligases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the specificity of Heclin, a small molecule inhibitor, for the Neural precursor cell Expressed Developmentally Down-regulated 4 (Nedd4) family of HECT E3 ubiquitin ligases. This document provides a comprehensive overview of this compound's inhibitory activity, the experimental protocols used to determine its specificity, and its impact on key signaling pathways regulated by this enzyme family.

Introduction

The Nedd4 family of HECT E3 ubiquitin ligases plays a critical role in a multitude of cellular processes, including protein trafficking, signal transduction, and tumorigenesis.[1][2] This family, which in humans includes nine members (Nedd4, Nedd4L, ITCH, SMURF1, SMURF2, WWP1, WWP2, HECW1, and HECW2), is characterized by a conserved C-terminal Homologous to E6AP Carboxyl Terminus (HECT) domain responsible for the catalytic transfer of ubiquitin to substrate proteins.[3][4] Given their involvement in various pathologies, these ligases have emerged as attractive therapeutic targets. This compound has been identified as a potent inhibitor of HECT E3 ligases, demonstrating specificity for this class of enzymes over the more numerous RING finger E3 ligases.[5] Understanding the precise specificity of this compound within the Nedd4 family is crucial for its development as a chemical probe and potential therapeutic agent.

Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity

This compound has been shown to inhibit several members of the Nedd4 family with micromolar efficacy. The half-maximal inhibitory concentration (IC50) values for this compound against various Nedd4 family ligases are summarized in the table below. This data highlights this compound's broad activity against this family.

| Nedd4 Family Ligase | IC50 (µM) |

| Nedd4 | 6.3[6][7] |

| Smurf2 | 6.8[6][7] |

| WWP1 | 6.9[6][7] |

Mechanism of Action

This compound exhibits a unique mechanism of inhibition. Unlike competitive inhibitors that block the E2 ubiquitin-conjugating enzyme binding site, this compound induces a conformational change in the HECT domain.[5] This conformational shift is believed to expose the catalytic cysteine residue within the HECT domain to the cellular environment, leading to its oxidation.[5] This oxidation event renders the enzyme catalytically inactive, as the cysteine residue is essential for the formation of the ubiquitin-thioester intermediate required for ubiquitin transfer to the substrate. This mechanism underpins this compound's selectivity for HECT-type E3 ligases.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the specificity of this compound for Nedd4 family ligases.

In Vitro HECT E3 Ligase Auto-Ubiquitination Assay

This assay is fundamental for determining the direct inhibitory effect of this compound on the catalytic activity of Nedd4 family members.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)

-

Recombinant human Nedd4 family HECT domain (e.g., Nedd4, Smurf2, WWP1)

-

Human ubiquitin

-

ATP solution

-

10x Ubiquitination reaction buffer (e.g., 500 mM HEPES pH 7.5, 250 mM MgCl2, 5 mM DTT)[8]

-

This compound (dissolved in DMSO)

-

SDS-PAGE gels

-

Western blot apparatus

-

Anti-ubiquitin antibody

-

Anti-His or other tag-specific antibody for the E3 ligase

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare the ubiquitination reaction mixture on ice. For a 30 µL reaction, combine the following components:

-

100 nM E1 enzyme[9]

-

250 nM E2 enzyme[10]

-

500 ng purified recombinant HECT domain of the Nedd4 family member[10]

-

1 µg ubiquitin[10]

-

2 mM ATP[10]

-

3 µL 10x ubiquitination reaction buffer

-

This compound at various concentrations (or DMSO as a vehicle control)

-

Nuclease-free water to a final volume of 30 µL.

-

-

Incubate the reaction mixtures at 30°C for 60 minutes with agitation.[10]

-

Stop the reaction by adding 5x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ubiquitin or the E3 ligase tag overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system. A ladder of higher molecular weight bands will indicate polyubiquitination.

In Vivo Ubiquitination Assay by Immunoprecipitation and Western Blotting

This assay assesses the effect of this compound on the ubiquitination of a specific substrate of a Nedd4 family ligase within a cellular context.

Materials:

-

Cultured cells (e.g., HEK293T)

-

Plasmids encoding the substrate of interest (e.g., LGR5 or DVL2 for Nedd4/Nedd4L), the Nedd4 family E3 ligase, and epitope-tagged ubiquitin (e.g., HA-Ub or His-Ub)

-

Transfection reagent

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, NEM)

-

Antibody for immunoprecipitation (e.g., anti-substrate antibody)

-

Protein A/G agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

This compound

-

Proteasome inhibitor (e.g., MG132)

Procedure:

-

Co-transfect cells with plasmids expressing the substrate, the E3 ligase, and tagged ubiquitin.

-

Allow cells to express the proteins for 24-48 hours.

-

Treat the cells with this compound at the desired concentration for a specified time (e.g., 4-6 hours). In the last 4 hours of treatment, add a proteasome inhibitor (e.g., 10-20 µM MG132) to allow for the accumulation of ubiquitinated proteins.[11]

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three to five times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

-

Analyze the eluted proteins by western blotting using an antibody against the ubiquitin tag (e.g., anti-HA or anti-His) to detect the ubiquitinated substrate. The input lysates should also be analyzed to confirm protein expression.

Signaling Pathways and Mandatory Visualizations

This compound's inhibition of Nedd4 family ligases can have significant effects on various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key pathways and experimental workflows.

Nedd4-Mediated Regulation of the Wnt/β-Catenin Signaling Pathway

Nedd4 and its close homolog Nedd4L negatively regulate the Wnt/β-catenin signaling pathway by targeting key components for degradation. Specifically, they have been shown to ubiquitinate and promote the degradation of the R-spondin receptor LGR5 and the signaling protein Dishevelled (DVL2).[12][13][14] Inhibition of Nedd4/Nedd4L by this compound would be expected to stabilize LGR5 and DVL2, leading to an enhancement of Wnt signaling.

References

- 1. Nedd4 and Nedd4-2: closely related ubiquitin-protein ligases with distinct physiological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NEDD4 and NEDD4L: Ubiquitin Ligases Closely Related to Digestive Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into a HECT-type E3 ligase AREL1 and its ubiquitination activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 9. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]

- 12. NEDD4 and NEDD4L regulate Wnt signalling and intestinal stem cell priming by degrading LGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NEDD4 and NEDD4L regulate Wnt signalling and intestinal stem cell priming by degrading LGR5 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NEDD4 and NEDD4L regulate Wnt signalling and intestinal stem cell priming by degrading LGR5 receptor | Crick [crick.ac.uk]

Methodological & Application

Heclin Protocol for In Vitro Ubiquitination Assays: A Detailed Guide for Researchers

Application Notes

The covalent attachment of ubiquitin to substrate proteins, a process termed ubiquitination, is a pivotal post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. The specificity of ubiquitination is primarily determined by E3 ubiquitin ligases, which recognize and bind to specific substrates. Among the different classes of E3 ligases, the HECT (Homologous to E6AP C-Terminus) domain-containing E3 ligases are unique in that they form a thioester intermediate with ubiquitin before transferring it to the substrate.

Heclin is a small molecule inhibitor that selectively targets HECT E3 ubiquitin ligases.[1][2][3] It has been shown to inhibit several members of the Nedd4 family of HECT E3 ligases, including Nedd4, Smurf2, and WWP1, with IC50 values in the low micromolar range.[1][2][3] Mechanistically, this compound does not block the binding of the E2 ubiquitin-conjugating enzyme but instead induces a conformational change in the HECT domain, leading to the oxidation of the active site cysteine and subsequent inhibition of ligase activity.[2][4] This selectivity for HECT-mediated ubiquitination over RING finger-mediated pathways makes this compound a valuable tool for dissecting the roles of specific HECT E3 ligases in cellular signaling.

This document provides a detailed protocol for utilizing this compound in in vitro ubiquitination assays to study the activity of HECT E3 ligases. These protocols are intended for researchers, scientists, and drug development professionals interested in investigating the mechanisms of HECT E3 ligase function and identifying potential therapeutic inhibitors.

Quantitative Data Presentation

The following tables summarize key quantitative data for the use of this compound in in vitro ubiquitination assays.

Table 1: this compound Inhibitory Activity (IC50 Values)

| HECT E3 Ligase | IC50 (µM) |

| Nedd4 | 6.3[1][2][3] |

| Smurf2 | 6.8[1][2] |

| WWP1 | 6.9[1][2] |

Table 2: Recommended Concentration Ranges for In Vitro Ubiquitination Assay Components

| Component | Stock Concentration | Final Concentration |

| E1 Activating Enzyme | 1 µM | 50 - 100 nM |

| E2 Conjugating Enzyme | 10 µM | 0.5 - 2 µM |

| HECT E3 Ligase (e.g., Nedd4, Smurf2) | 1 µM | 100 - 500 nM |

| Ubiquitin | 10 mg/mL | 5 - 10 µM |

| Substrate Protein | 1 mg/mL | 1 - 5 µM |

| ATP | 100 mM | 2 - 5 mM |

| This compound | 10 mM in DMSO | 1 - 100 µM (for dose-response) |

| 10X Ubiquitination Buffer | See Protocol | 1X |

Signaling Pathway and Experimental Workflow Diagrams

Caption: HECT E3 Ligase Ubiquitination Pathway and this compound Inhibition.

Caption: Experimental Workflow for In Vitro Ubiquitination Assay with this compound.

Caption: this compound's Mechanism of Action on HECT E3 Ligases.

Experimental Protocols

Materials and Reagents

-

Enzymes:

-

Recombinant human UBE1 (E1 activating enzyme)

-

Recombinant human UBE2D2 (E2 conjugating enzyme)

-

Recombinant human HECT E3 ligase (e.g., Nedd4, Smurf2)

-

Substrate protein of interest

-

-

Reagents:

-

Human ubiquitin

-

This compound (dissolved in DMSO)

-

ATP solution (100 mM)

-

Magnesium chloride (MgCl2, 1 M)

-

Dithiothreitol (DTT, 1 M)

-

Tris-HCl, pH 7.5 (1 M)

-

Sodium chloride (NaCl, 5 M)

-

DMSO (vehicle control)

-

5X SDS-PAGE sample buffer

-

Deionized water (DI H2O)

-

-

Antibodies:

-

Primary antibody against the substrate protein

-

Primary antibody against ubiquitin

-

HRP-conjugated secondary antibody

-

-

Equipment:

-

Thermomixer or water bath

-

SDS-PAGE and Western blotting apparatus

-

Chemiluminescence imager

-

Preparation of Buffers and Solutions

-

10X Ubiquitination Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 10 mM DTT. Prepare fresh from stock solutions and keep on ice.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in DMSO.

In Vitro Ubiquitination Assay Protocol

This protocol is designed for a final reaction volume of 25 µL. Adjust volumes accordingly for different reaction sizes.

-

Prepare the Reaction Master Mix: On ice, prepare a master mix containing the common reaction components. For each reaction, the master mix should contain:

-

2.5 µL of 10X Ubiquitination Buffer

-

0.5 µL of 100 mM ATP (final concentration: 2 mM)

-

1.25 µL of 10 mg/mL Ubiquitin (final concentration: 5 µM)

-

0.125 µL of 1 µM E1 enzyme (final concentration: 50 nM)

-

0.25 µL of 10 µM E2 enzyme (final concentration: 100 nM)

-

X µL of Substrate Protein (final concentration: 1-5 µM)

-

X µL of DI H2O to bring the volume to 22.5 µL per reaction.

-

-

Aliquot the Master Mix: Aliquot 22.5 µL of the master mix into pre-chilled microcentrifuge tubes.

-

Add this compound or Vehicle:

-

For this compound-treated samples: Add 1 µL of the desired this compound dilution in DMSO to the respective tubes. It is recommended to perform a dose-response curve with final this compound concentrations ranging from 1 µM to 100 µM.

-

For the negative control (vehicle): Add 1 µL of DMSO to the control tube.

-

-

Initiate the Reaction: Add 1.5 µL of the HECT E3 ligase (e.g., 1 µM stock for a final concentration of 60 nM) to each tube to initiate the reaction. Mix gently by pipetting.

-

Incubation: Incubate the reaction tubes at 37°C for 60-90 minutes in a thermomixer or water bath.

-

Terminate the Reaction: Stop the reaction by adding 6 µL of 5X SDS-PAGE sample buffer to each tube. Vortex briefly and heat the samples at 95°C for 5 minutes.

-

Analysis by SDS-PAGE and Western Blotting:

-

Load 15-20 µL of each reaction onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific to the substrate protein to detect its ubiquitination status (observed as higher molecular weight bands or a smear). Alternatively, an anti-ubiquitin antibody can be used.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imager.

-

Controls for the Assay

-

No E3 Ligase Control: A reaction mix containing all components except the HECT E3 ligase to ensure that the observed ubiquitination is E3-dependent.

-

No ATP Control: A reaction mix lacking ATP to confirm that the ubiquitination is an ATP-dependent enzymatic process.

-

Vehicle Control: A reaction containing all components with DMSO added instead of this compound to control for any effects of the solvent on the reaction.

References

Application Notes and Protocols for Heclin in Cell-Based Ubiquitination Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Heclin, a selective inhibitor of HECT E3 ubiquitin ligases, in cell-based ubiquitination assays. This document includes detailed protocols, data presentation, and visual diagrams to facilitate the study of ubiquitination pathways and the development of novel therapeutics.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of HECT (Homologous to E6AP C-terminus) domain-containing E3 ubiquitin ligases.[1][2][3] It has been demonstrated to inhibit the activity of several members of the Nedd4 family of HECT E3 ligases, including Nedd4, Smurf2, and WWP1.[4][5][6] Unlike many inhibitors that target the E2-binding site, this compound induces a conformational change in the HECT domain, leading to the oxidation of the active site cysteine, thereby inhibiting its catalytic activity.[1][3] This selectivity for HECT-type ligases over RING finger-type ligases makes this compound a valuable tool for dissecting specific ubiquitination pathways.[1][4][5]

Principle of the Assay

This protocol describes a cell-based assay to assess the inhibitory effect of this compound on the ubiquitination of a target protein by a specific HECT E3 ligase. The assay involves the co-expression of the E3 ligase and its substrate in cultured cells. Upon treatment with this compound, changes in the ubiquitination status of the substrate are monitored, typically by immunoprecipitation followed by western blotting. A decrease in the polyubiquitin chains on the substrate protein in the presence of this compound indicates successful inhibition of the E3 ligase.

Data Presentation

Quantitative data regarding this compound's inhibitory activity is summarized below.

| E3 Ligase | IC50 (µM) | Cell-based Assay Apparent IC50 (µM) |

| Nedd4 | 6.3 | Not explicitly stated |

| Smurf2 | 6.8 | 9 |

| WWP1 | 6.9 | Not explicitly stated |

Note: IC50 values were determined by in vitro auto-ubiquitination assays. The apparent IC50 in cells for Smurf2 was determined by the loss of ubiquitinated protein in a dose-response experiment.[1][7]

Signaling Pathway

The following diagram illustrates the general mechanism of HECT E3 ligase-mediated ubiquitination and the point of inhibition by this compound.

Caption: Mechanism of HECT E3 Ligase Inhibition by this compound.

Experimental Protocols

Materials and Reagents

-

Cell Line: HEK293T cells are recommended due to their high transfection efficiency.

-

Expression Plasmids:

-

Mammalian expression vector for the HECT E3 ligase of interest (e.g., pCMV-Myc-Smurf1).

-

Mammalian expression vector for the substrate protein, often with an affinity tag (e.g., pCMV-Flag-Substrate).

-

Mammalian expression vector for tagged ubiquitin (e.g., pCMV-HA-Ub).

-

-

Transfection Reagent: Lipofectamine 2000 or similar.

-

This compound: Dissolved in DMSO to prepare a stock solution (e.g., 10 mM).

-

Proteasome Inhibitor: MG132, dissolved in DMSO (10 mM stock).

-

Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, N-ethylmaleimide).

-

Antibodies:

-

Primary antibody against the affinity tag on the substrate (e.g., anti-Flag).

-

Primary antibody against the ubiquitin tag (e.g., anti-HA).

-

Primary antibody against the E3 ligase tag (e.g., anti-Myc).

-

Primary antibody for loading control (e.g., anti-β-actin).

-

Secondary antibodies (HRP-conjugated).

-

-

Immunoprecipitation Reagents: Protein A/G agarose beads or magnetic beads conjugated with anti-Flag antibody.

-

Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate.

Experimental Workflow Diagram

Caption: Workflow for Cell-Based Ubiquitination Assay Using this compound.

Step-by-Step Protocol

-

Cell Seeding:

-

The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection:

-

Co-transfect the cells with plasmids encoding the E3 ligase, the tagged substrate, and HA-tagged ubiquitin using a suitable transfection reagent according to the manufacturer's protocol. A typical ratio would be 1:1:1 of the plasmids.

-

-

Incubation:

-

Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator to allow for protein expression.

-

-

This compound and Proteasome Inhibitor Treatment:

-

Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 1, 5, 10, 25 µM). Include a DMSO vehicle control.

-